![molecular formula C6H3BrClN3 B1144037 3-Bromo-7-chloro-1H-pyrazolo[4,3-c]pyridine CAS No. 1357945-65-3](/img/structure/B1144037.png)

3-Bromo-7-chloro-1H-pyrazolo[4,3-c]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

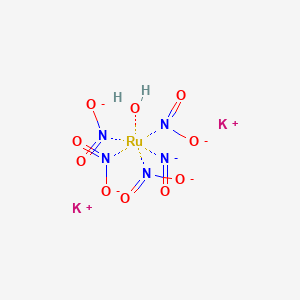

3-Bromo-7-chloro-1H-pyrazolo[4,3-c]pyridine is a compound with the linear formula C6H3BrClN3 .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been extensively studied. A recent review covers data from 2017 to 2021 on synthetic strategies and approaches . One method involves scaffold hopping and computer-aided drug design . Another study describes the design and synthesis of a novel class of 1H-pyrazolo[3,4-c]pyridine GPR119 receptor agonists .Molecular Structure Analysis

The molecular structure of 1H-pyrazolo[3,4-b]pyridines has been analyzed in several studies .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives have been systematically reviewed . In one study, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized .Wissenschaftliche Forschungsanwendungen

Application in Medicinal Chemistry

- Specific Scientific Field : Medicinal Chemistry .

- Summary of the Application : “3-Bromo-7-chloro-1H-pyrazolo[4,3-c]pyridine” is a derivative of pyrazolo[3,4-b]pyridine and has been studied for its potential as a Tropomyosin receptor kinase (TRK) inhibitor . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer .

- Methods of Application or Experimental Procedures : The compound was synthesized using scaffold hopping and computer-aided drug design . A total of 38 pyrazolo[3,4-b]pyridine derivatives were synthesized and their activities to inhibit TRKA were evaluated .

- Results or Outcomes : Among the synthesized compounds, compound C03 showed acceptable activity with an IC50 value of 56 nM. It inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM, showing obvious selectivity for the MCF-7 cell line and HUVEC cell line . Furthermore, compound C03 possessed good plasma stability and low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9 .

Synthesis of Other Compounds

As a versatile compound, “3-Bromo-7-chloro-1H-pyrazolo[4,3-c]pyridine” has been used in the synthesis of other compounds. The specific compounds synthesized and their applications would depend on the goals of the research.

Potential Therapeutic Agent

Heterocyclic compounds like “3-Bromo-7-chloro-1H-pyrazolo[4,3-c]pyridine” are often studied for their potential therapeutic properties. The specific therapeutic applications would depend on the biological activity of the compound.

Synthesis of Other Compounds

Potential Therapeutic Agent

Safety And Hazards

Eigenschaften

IUPAC Name |

3-bromo-7-chloro-2H-pyrazolo[4,3-c]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClN3/c7-6-3-1-9-2-4(8)5(3)10-11-6/h1-2H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYUIQNIHXGGJDK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NNC(=C2C=N1)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.46 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-7-chloro-1H-pyrazolo[4,3-c]pyridine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1143974.png)

![(1-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol](/img/structure/B1143977.png)